molecular formula C28H23NO3 B15144107 Bcl-2/Mcl-1-IN-1

Bcl-2/Mcl-1-IN-1

Cat. No.: B15144107
M. Wt: 421.5 g/mol
InChI Key: ZWXUHEMCQWSXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bcl-2/Mcl-1-IN-1 is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of Bcl-2 and Mcl-1 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy . By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2/Mcl-1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of benzimidazole chalcone and flavonoid scaffold-derived bicyclic compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bcl-2/Mcl-1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure settings to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various intermediates and final compounds with modified functional groups, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Properties

Molecular Formula

C28H23NO3

Molecular Weight

421.5 g/mol

IUPAC Name

2-[1-(3-naphthalen-1-yloxypropyl)indol-4-yl]benzoic acid

InChI

InChI=1S/C28H23NO3/c30-28(31)25-12-4-3-11-23(25)22-13-6-14-26-24(22)16-18-29(26)17-7-19-32-27-15-5-9-20-8-1-2-10-21(20)27/h1-6,8-16,18H,7,17,19H2,(H,30,31)

InChI Key

ZWXUHEMCQWSXNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCN3C=CC4=C(C=CC=C43)C5=CC=CC=C5C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.